tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane
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Overview
Description
tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane: is an organic compound that features a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane typically involves the reaction of 2-ethyl-3,4-dihydropyran with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane is used as a protecting group for alcohols. The dihydropyran ring can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: The compound’s ability to form stable intermediates makes it useful in the synthesis of biologically active molecules. It can be used in the development of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane involves its ability to act as a protecting group for alcohols. The dihydropyran ring can be cleaved under acidic conditions, releasing the protected alcohol. This property is exploited in various synthetic pathways to temporarily protect functional groups during multi-step synthesis .
Comparison with Similar Compounds
tert-butyl-dimethylsilyl chloride: Used as a silylating agent in organic synthesis.
2-ethyl-3,4-dihydropyran: A precursor in the synthesis of various organic compounds.
dimethylsilyl ethers: Commonly used as protecting groups for alcohols.
Uniqueness: tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane is unique due to its combination of a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety. This combination provides stability and versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C14H28O2Si |
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Molecular Weight |
256.46 g/mol |
IUPAC Name |
tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H28O2Si/c1-7-14(10-8-9-11-15-14)12-16-17(5,6)13(2,3)4/h9,11H,7-8,10,12H2,1-6H3 |
InChI Key |
KFAUSKBZEGAWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC=CO1)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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